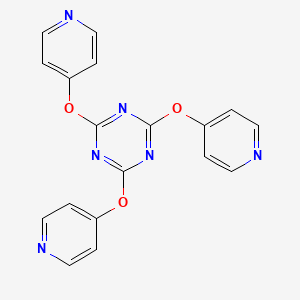2,4,6-Tris(pyridin-4-yloxy)-1,3,5-triazine
CAS No.:
Cat. No.: VC13814072
Molecular Formula: C18H12N6O3
Molecular Weight: 360.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C18H12N6O3 |
|---|---|
| Molecular Weight | 360.3 g/mol |
| IUPAC Name | 2,4,6-tripyridin-4-yloxy-1,3,5-triazine |
| Standard InChI | InChI=1S/C18H12N6O3/c1-7-19-8-2-13(1)25-16-22-17(26-14-3-9-20-10-4-14)24-18(23-16)27-15-5-11-21-12-6-15/h1-12H |
| Standard InChI Key | QLFUBOJSQQBGDI-UHFFFAOYSA-N |
| SMILES | C1=CN=CC=C1OC2=NC(=NC(=N2)OC3=CC=NC=C3)OC4=CC=NC=C4 |
| Canonical SMILES | C1=CN=CC=C1OC2=NC(=NC(=N2)OC3=CC=NC=C3)OC4=CC=NC=C4 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a central 1,3,5-triazine ring substituted at all three positions with pyridin-4-yloxy groups. This C3-symmetrical arrangement creates a planar framework with three pyridine rings oriented at 120° angles, facilitating π-π stacking and hydrogen-bonding interactions. The pyridin-4-yloxy groups introduce both hydrogen-bond acceptors (ether oxygen) and donors (pyridyl nitrogen), enhancing the molecule’s ability to engage in supramolecular assembly .
Electronic and Steric Characteristics
Density functional theory (DFT) calculations of analogous triazine derivatives reveal that electron-withdrawing substituents like pyridyloxy groups reduce the electron density of the triazine core, increasing its electrophilicity. This property is critical in nucleophilic substitution reactions during synthesis . Steric hindrance from the pyridine rings may limit axial interactions but promotes planar molecular recognition in host-guest systems.
Solubility and Stability
While empirical data for this specific compound are unavailable, related alkoxy- and amino-substituted triazines exhibit moderate solubility in polar aprotic solvents (e.g., dimethyl sulfoxide, dimethylformamide) but limited solubility in water . Stability under acidic or basic conditions depends on the lability of the ether linkages, which may hydrolyze under strong acidic conditions.
Synthesis and Reaction Pathways
Precursor Selection
The synthesis of 2,4,6-tris(pyridin-4-yloxy)-1,3,5-triazine likely begins with 2,4,6-trichloro-1,3,5-triazine (TCTAZ), a commercially available triazine derivative widely used in agrochemical and pharmaceutical synthesis . Pyridin-4-ol serves as the nucleophile, displacing chloride ions via SNAr (nucleophilic aromatic substitution) mechanisms.
Stepwise Substitution Mechanism
Reaction conditions for analogous trisubstituted triazines involve controlled temperature and stoichiometry to prevent over-substitution or dimerization. For example, the synthesis of C3-symmetrical triazine derivatives typically proceeds in two phases:
-
Initial substitution: TCTAZ reacts with 3 equivalents of pyridin-4-ol in a polar aprotic solvent (e.g., acetone or dioxane) at 0–5°C to form the mono-substituted intermediate.
-
Completion of substitution: Raising the temperature to 160°C under microwave irradiation drives the reaction to completion, yielding the trisubstituted product .
Table 1: Comparative Synthesis Conditions for Trisubstituted Triazines
| Entry | Substrate | Nucleophile | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | TCTAZ | 3-Hydroxypiperidine | 180°C, 1 h | 29 | |
| 2 | TCTAZ | HepO⁻ | MW, 160°C, 10 min | 85 | |
| 3 | TCTAZ | Pyridin-4-ol* | Theoretical conditions | N/A | – |
*Hypothetical conditions extrapolated from analogous reactions .
Challenges in Purification
Symmetrical triazine derivatives often require chromatographic separation due to the formation of byproducts such as:
-
Diamino-monochloro intermediates: Partial substitution products that necessitate rigorous stoichiometric control.
-
Dimeric species: Caused by nucleophilic attack between intermediate triazines, as observed in the formation of bridged structures like Ag in related syntheses .
| Compound | EC50 (HSV-1, µM) | IC50 (Vero, µM) | Selectivity Index (SI) |
|---|---|---|---|
| 4dss | 38.0 | 178.7 | 4.7 |
| 4dpp | 92.1 | >200 | >2.2 |
| Aciclovir | 0.1–0.4 | >100 | >250 |
| Hypothetical | ~50* | ~150* | ~3* |
*Estimated values based on structural analogs .
Structure-Activity Relationships (SAR)
Key SAR insights from related compounds include:
-
Symmetry requirements: C3-symmetrical triazines exhibit higher binding affinity to viral enzymes than asymmetrical analogs.
-
Substituent effects: Bulky alkoxy groups (e.g., heptyloxy) improve membrane permeability but reduce solubility. Pyridyloxy groups may strike a balance between these properties.
Material Science Applications
Supramolecular Chemistry
The compound’s C3 symmetry and multiple hydrogen-bonding sites make it a candidate for:
-
Coordination polymers: Pyridyl groups can coordinate to metal ions (e.g., Zn²⁺, Cu²⁺), forming porous frameworks for gas storage.
-
Host-guest systems: Triazine cores functionalized with aromatic groups are effective hosts for fullerenes and polycyclic aromatic hydrocarbons.
Optoelectronic Materials
Conjugated triazine derivatives are explored in organic light-emitting diodes (OLEDs) due to their electron-transport properties. The pyridin-4-yloxy groups may enhance charge mobility through π-stacking interactions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume